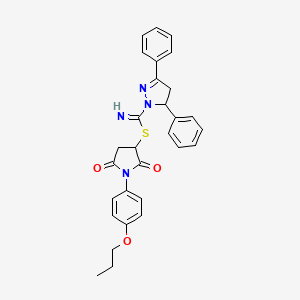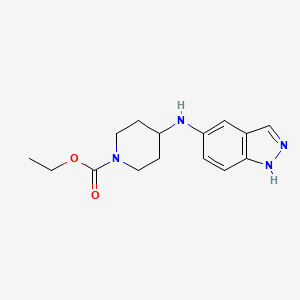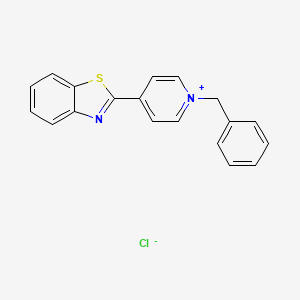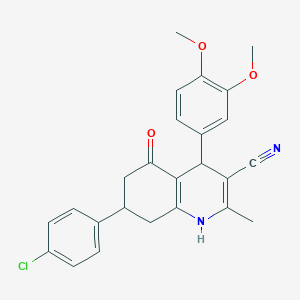
N~2~-cyclohexyl-N~1~-(2-ethoxyphenyl)-N~2~-methylglycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-cyclohexyl-N~1~-(2-ethoxyphenyl)-N~2~-methylglycinamide, also known as CX-5461, is a small molecule compound that has gained significant attention in scientific research due to its potential as a novel anticancer agent. CX-5461 is a selective inhibitor of RNA polymerase I that suppresses ribosomal RNA synthesis, leading to nucleolar stress and cell death in cancer cells.
Aplicaciones Científicas De Investigación
N~2~-cyclohexyl-N~1~-(2-ethoxyphenyl)-N~2~-methylglycinamide has shown promising results in preclinical studies as a potential anticancer agent. It has been shown to selectively target cancer cells with high levels of ribosomal RNA synthesis, such as those with mutations in the TP53 tumor suppressor gene. This compound has been tested in a variety of cancer cell lines and animal models, including breast, ovarian, and pancreatic cancer. It has also been shown to sensitize cancer cells to other anticancer agents, such as cisplatin and doxorubicin.
Mecanismo De Acción
N~2~-cyclohexyl-N~1~-(2-ethoxyphenyl)-N~2~-methylglycinamide selectively inhibits RNA polymerase I, the enzyme responsible for ribosomal RNA synthesis. This leads to nucleolar stress and activation of the p53 pathway, ultimately leading to cell death in cancer cells. This compound has been shown to have minimal effects on normal cells, making it a promising anticancer agent with reduced toxicity.
Biochemical and Physiological Effects:
In addition to its anticancer effects, this compound has been shown to have other biochemical and physiological effects. It has been shown to inhibit the replication of the hepatitis B virus and the growth of the malaria parasite. This compound has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in macrophages.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N~2~-cyclohexyl-N~1~-(2-ethoxyphenyl)-N~2~-methylglycinamide has several advantages for lab experiments. It is commercially available and has been optimized for large-scale production. It has been extensively tested in preclinical studies and has shown promising results as a potential anticancer agent. However, there are also limitations to using this compound in lab experiments. It is a small molecule compound that may have limited efficacy in vivo due to poor pharmacokinetic properties. It may also have off-target effects that need to be carefully evaluated.
Direcciones Futuras
There are several future directions for research on N~2~-cyclohexyl-N~1~-(2-ethoxyphenyl)-N~2~-methylglycinamide. One area of focus is optimizing its pharmacokinetic properties to improve its efficacy in vivo. Another area of focus is identifying biomarkers to predict which cancer patients are most likely to benefit from this compound treatment. Additionally, there is interest in combining this compound with other anticancer agents to enhance its efficacy. Finally, there is potential for this compound to be used in the treatment of other diseases, such as viral infections and inflammatory disorders.
Conclusion:
This compound is a small molecule compound that has shown promising results as a potential anticancer agent. Its selective inhibition of RNA polymerase I leads to nucleolar stress and cell death in cancer cells, while having minimal effects on normal cells. This compound has also shown other biochemical and physiological effects, such as inhibiting viral replication and reducing inflammation. While there are limitations to using this compound in lab experiments, there are several future directions for research on this compound, including optimizing its pharmacokinetic properties and identifying biomarkers for patient selection.
Métodos De Síntesis
The synthesis of N~2~-cyclohexyl-N~1~-(2-ethoxyphenyl)-N~2~-methylglycinamide involves the reaction of ethyl 2-bromoacetate with cyclohexanone to form ethyl 2-cyclohexylacetoacetate. This intermediate is then reacted with 2-ethoxyaniline to form N~1~-(2-ethoxyphenyl)-2-cyclohexylacetamide. Finally, the amide group is methylated using methyl iodide to yield this compound. The synthesis of this compound has been optimized for large-scale production, and the compound is now commercially available.
Propiedades
IUPAC Name |
2-[cyclohexyl(methyl)amino]-N-(2-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-3-21-16-12-8-7-11-15(16)18-17(20)13-19(2)14-9-5-4-6-10-14/h7-8,11-12,14H,3-6,9-10,13H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUHFDSZPOCRTKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN(C)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]-N-(3-fluorophenyl)acetamide](/img/structure/B5003065.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B5003077.png)
![4-(4-bromophenyl)-3a,4,5,11c-tetrahydro-3H-benzo[f]cyclopenta[c]quinoline](/img/structure/B5003088.png)

![1-(3-methylbenzyl)-N-[3-(4-morpholinyl)propyl]-4-piperidinecarboxamide](/img/structure/B5003102.png)
![3-{[4-(4-bromophenyl)-4-hydroxy-1-piperidinyl]methyl}-6-chloro-4H-chromen-4-one](/img/structure/B5003107.png)
![1-{2-[2-(4-tert-butyl-2-methylphenoxy)ethoxy]ethyl}-4-methylpiperazine](/img/structure/B5003122.png)
![{4-[10-bromo-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenoxy}acetic acid](/img/structure/B5003127.png)

![3-[4-(1-piperidinylsulfonyl)phenoxy]benzoic acid](/img/structure/B5003135.png)

![9-[3-(2-nitrophenoxy)propyl]-9H-carbazole](/img/structure/B5003156.png)
![1-(4-bromophenyl)-3-[(2-bromophenyl)amino]-2-propen-1-one](/img/structure/B5003158.png)
